3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione
Overview
Description
The compound is a derivative of 1,4-diazepane, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They have high importance in medicinal chemistry due to their diverse chemical properties .
Synthesis Analysis
While specific synthesis methods for “3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione” are not available, 1,4-diazepanes can be synthesized via an enzymatic intramolecular asymmetric reductive amination . This method has been developed for the synthesis of chiral 1,4-diazepanes .
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis Techniques and Chemical Structures The compound 3-(1,4-Diazepan-1-yl)-1lambda6-thiolane-1,1-dione has been a subject of interest in various synthetic chemistry studies. A notable study by Brouillette et al. (2009) explored the regioselective ring opening of 1H-thieno[2,3-d][1,3]oxazine-2,4-dione using α-amino acids, which yielded derivatives including thieno[2,3-e][1,4]diazepine-2,5-dione analogues in significant yields (Brouillette et al., 2009). Furthermore, Scholl et al. (1978) studied the reaction of aminoazirine with malonimides, leading to 1,4-diazepine derivatives, showcasing the versatility of the compound in synthesizing diverse heterocyclic structures (Scholl et al., 1978).
Solid-Phase Synthesis and Library Generation Caroen et al. (2016) discussed a solid-phase synthesis procedure for 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones, highlighting a method for the parallel preparation of cyclic α,β-dipeptides. This method has implications for the efficient and scalable production of compounds with potential biological activity (Caroen et al., 2016).
Medicinal Chemistry and Drug Scaffold Development The compound's relevance extends to medicinal chemistry, where it serves as a scaffold for drug development. Tanaka et al. (2007) synthesized a series of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones as human chymase inhibitors, indicating the compound's potential in therapeutic applications (Tanaka et al., 2007).
Properties
IUPAC Name |
3-(1,4-diazepan-1-yl)thiolane 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)7-2-9(8-14)11-5-1-3-10-4-6-11/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMYIAUKUVTSBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCS(=O)(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.